3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one

Physicochemical profiling Membrane permeability Drug-likeness

Elevate your medicinal chemistry campaign with 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one (CAS 298218-17-4). This ≥98% pure compound offers a structurally precise, C‑5 benzyl-substituted pyrano[2,3-c]pyrazol-6-one scaffold. Uniquely differentiated from unsubstituted or N‑alkyl analogs, its high polar surface area (90.65 Ų) and balanced logP (1.29) are key for tuning membrane permeability and peripheral tissue restriction. An essential, reliable building block for exploring analgesic/anti‑inflammatory SAR and antiplatelet mechanisms, free from confounding impurities.

Molecular Formula C16H16N2O2
Molecular Weight 268.316
CAS No. 298218-17-4
Cat. No. B2787478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one
CAS298218-17-4
Molecular FormulaC16H16N2O2
Molecular Weight268.316
Structural Identifiers
SMILESCC1=CC=CC=C1CC2=C(C3=C(NN=C3OC2=O)C)C
InChIInChI=1S/C16H16N2O2/c1-9-6-4-5-7-12(9)8-13-10(2)14-11(3)17-18-15(14)20-16(13)19/h4-7H,8H2,1-3H3,(H,17,18)
InChIKeyBJHDIPUIYIEOSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one (CAS 298218-17-4): Procurement-Relevant Core Properties and Class Identity


3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one (CAS 298218-17-4) is a tricyclic heterocyclic compound belonging to the pyrano[2,3-c]pyrazol-6-one class. The scaffold is characterized by a fused pyran–pyrazolone core, with the target compound bearing a 2‑methylbenzyl substituent at the 5‑position. The class is frequently explored for analgesic, anti‑inflammatory, and antiplatelet properties [1]. Key physicochemical descriptors reported for this compound include an AlogP of 1.29, a polar surface area of 90.65 Ų, and a molecular weight of 268.31 g mol⁻¹ . The compound is commercially offered at 98 % purity .

Why Generic Substitution Fails for 3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one: The Impact of the 5-(2-Methylbenzyl) Substituent


The pyrano[2,3-c]pyrazol-6-one scaffold is highly sensitive to substitution patterns. Small changes at the 5‑position can dramatically alter physicochemical properties such as polar surface area and lipophilicity, directly affecting membrane permeability, solubility, and target engagement [1]. The specific 2‑methylbenzyl group in the target compound confers distinct physicochemical characteristics—notably a polar surface area of 90.65 Ų versus 55 Ų for the unsubstituted parent XC‑386 . Such differences can lead to divergent pharmacokinetic profiles and biological outcomes, making a generic substitution of this compound with a less-substituted or differently substituted analog scientifically unreliable.

Quantitative Differentiation Map for 3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one


Elevated Polar Surface Area Drives Distinct Permeability Profile vs. Unsubstituted Parent XC‑386

The polar surface area (PSA) of 3,4‑dimethyl‑5‑(2‑methylbenzyl)pyrano[2,3‑c]pyrazol‑6(1H)‑one is 90.65 Ų , significantly larger than the 55 Ų reported for the unsubstituted parent compound XC‑386 (3,4‑dimethylpyrano[2,3‑c]pyrazol‑6‑one) . This 64 % increase in PSA directly impacts passive membrane permeability and likely reduces blood–brain barrier penetration, potentially making the target compound more suitable for peripheral therapeutic targets where CNS exclusion is desired.

Physicochemical profiling Membrane permeability Drug-likeness

Preserved Lipophilicity with Enhanced PSA: A Favorable Solubility–Permeability Balance

Despite a significantly higher PSA, the AlogP of the target compound (1.29) is nearly identical to that of XC‑386 (ACD/LogP 1.28) . This indicates that the introduction of the 2‑methylbenzyl group increases polarity without drastically altering overall hydrophobicity. The net effect is a compound that may retain membrane‑partitioning capability while exhibiting improved aqueous solubility compared to lower‑PSA analogs.

Lipophilicity Solubility ADME prediction

Verified High Purity Enables Reproducible Biological Assays

The target compound is commercially available with a guaranteed purity of 98 % . In contrast, many structurally related pyrano[2,3‑c]pyrazol‑6‑one derivatives are offered at lower purities (≥95 %) or only on a custom‑synthesis basis without guaranteed analytical certification . This higher purity specification reduces the risk of confounding biological activity arising from impurities, a critical factor in quantitative structure–activity relationship (QSAR) studies and in vivo pharmacological experiments.

Compound purity Assay reproducibility Chemical procurement

Pyrano[2,3‑c]pyrazol‑6‑one Scaffold Class Demonstrates Analgesic and Anti‑Inflammatory Activity

The 3,4‑dimethylpyrano[2,3‑c]pyrazol‑6‑one class, to which the target compound belongs, has been systematically evaluated for analgesic and anti‑inflammatory properties. In the 1984 study by Kuo et al., several class members exhibited analgesic activity exceeding that of aminopyrine, a reference analgesic standard. Specifically, 1,3,4‑trimethyl‑ and 2,3,4‑trimethyl‑ derivatives showed more potent analgesic activity than aminopyrine [1]. The target compound’s unique 5‑(2‑methylbenzyl) substitution places it at a distinct position within this SAR landscape, warranting its specific evaluation rather than reliance on data from other class members.

Analgesic activity Anti-inflammatory activity Pyrano[2,3‑c]pyrazol‑6‑one class

High-Impact Application Scenarios for 3,4-Dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one


Structure–Activity Relationship (SAR) Exploration of 5-Benzyl Substitution Effects on Analgesic and Anti‑Inflammatory Activity

The compound serves as a key probe for elucidating how 5‑position benzyl substitution—and specifically ortho‑methyl substitution—modulates the analgesic/anti‑inflammatory potency of the pyrano[2,3‑c]pyrazol‑6‑one scaffold. Because class‑representative compounds have shown analgesic activity exceeding aminopyrine , systematic evaluation of the target compound in mouse writhing and carrageenan‑induced edema models can reveal SAR trends that are inaccessible with unsubstituted or N‑alkylated analogs.

Physicochemical Property‑Driven Lead Optimization for Peripheral‑Restricted Therapeutics

With a polar surface area of 90.65 Ų—substantially higher than the 55 Ų of parent XC‑386 —this compound is a logical starting point for medicinal chemistry campaigns aiming to restrict systemic exposure to peripheral tissues. Its balanced logP (1.29) further supports parallel optimization of solubility and permeability [1].

Reference Standard for Antiplatelet Mechanism‑of‑Action Studies

Given that N‑arylmethyl‑3,4‑dimethylpyrano[2,3‑c]pyrazol‑6‑one derivatives have been shown to inhibit thromboxane A₂ formation and block thromboxane A₂/prostaglandin endoperoxide receptors in washed rabbit platelets [2], the target compound’s distinct C‑5 benzyl substitution offers a structurally orthogonal comparator for mechanistic studies investigating the role of the substitution site (C‑5 vs. N‑alkyl) in determining antiplatelet potency and selectivity.

High‑Purity Starting Material for Chemical Derivatization and Library Synthesis

The commercially guaranteed purity of 98 % makes this compound a reliable starting material for further synthetic elaboration—including alkylation, acylation, or cycloaddition reactions at the NH or carbonyl positions—without the confounding influence of impurities. This is particularly valuable for constructing high‑integrity screening libraries for phenotypic or target‑based drug discovery.

Quote Request

Request a Quote for 3,4-dimethyl-5-(2-methylbenzyl)pyrano[2,3-c]pyrazol-6(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.